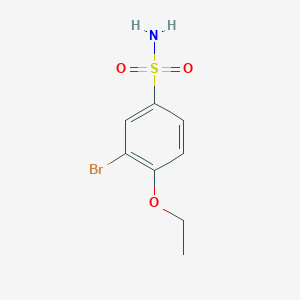

3-Bromo-4-ethoxybenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Bromo-4-ethoxybenzene-1-sulfonamide” is a chemical compound with the CAS Number: 749253-28-9 . It has a molecular weight of 280.14 and is typically available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-4-ethoxybenzenesulfonamide . The InChI code for this compound is 1S/C8H10BrNO3S/c1-2-13-8-4-3-6 (5-7 (8)9)14 (10,11)12/h3-5H,2H2,1H3, (H2,10,11,12) .

Physical And Chemical Properties Analysis

This compound has a melting point of 134-135 degrees Celsius . It is typically stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides, including derivatives such as 3-Bromo-4-ethoxybenzene-1-sulfonamide, have been foundational in the development of synthetic antimicrobial drugs. Beyond their classical role as antibacterial agents, sulfonamide derivatives have undergone extensive chemical modifications to broaden their bioactive spectrum. These efforts have yielded compounds with significant medicinal value across various domains, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and more. Such diversity underscores the potential of sulfonamide derivatives in contributing to new drug development with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Sulfonamide Inhibitors: Patent Review

Patent literature from 2013 to the present highlights sulfonamide compounds as a significant class of synthetic bacteriostatic antibiotics, with applications extending beyond bacterial infections to include therapy against diseases caused by various microorganisms. Sulfonamides have been recognized in clinical use as diuretics, carbonic anhydrase inhibitors, and antiepileptics, reflecting their importance in current medical practices. This review emphasizes the ongoing relevance of primary sulfonamides in drug discovery, particularly in areas such as cancer treatment, glaucoma management, and anti-inflammatory applications, showcasing the enduring value of sulfonamide derivatives in the pharmaceutical landscape (I. Gulcin & P. Taslimi, 2018).

Environmental and Health Implications

While the focus on 3-Bromo-4-ethoxybenzene-1-sulfonamide centers on its pharmaceutical applications, it's crucial to note the broader context of sulfonamide usage, especially regarding environmental safety and health implications. Studies have shown that sulfonamides, due to their widespread use in healthcare and veterinary medicine, can persist in the environment, potentially affecting microbial populations and human health. This highlights the importance of considering the environmental impact and safety of sulfonamide derivatives, alongside their therapeutic benefits (W. Baran et al., 2011).

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which 3-bromo-4-ethoxybenzene-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Mode of Action

It can be inferred from the general mechanism of electrophilic aromatic substitution reactions of benzene derivatives . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Based on the general properties of sulfonamides, it can be inferred that the compound may play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

Based on the general properties of sulfonamides, it can be inferred that the compound may have a range of pharmacological activities .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKXXQSZGWJJPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2568137.png)

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568138.png)

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2568142.png)

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568146.png)

![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)